3-Isopropyl-4-methoxypyridine is an organic compound belonging to the class of pyridines, characterized by a methoxy group and an isopropyl substituent on the pyridine ring. This compound is significant due to its various applications in the chemical and pharmaceutical industries, particularly as a building block for synthesizing more complex molecules.
The compound can be sourced from chemical suppliers and is often utilized in research and industrial applications. It is cataloged under various chemical databases and has been studied for its properties and reactions.
3-Isopropyl-4-methoxypyridine is classified as a heterocyclic aromatic compound due to the presence of a nitrogen atom in the six-membered ring structure. It falls under the broader category of pyridine derivatives, which are known for their diverse biological activities.
The synthesis of 3-Isopropyl-4-methoxypyridine can be achieved through several methods, including:
3-Isopropyl-4-methoxypyridine has a molecular formula of and features a six-membered aromatic ring with one nitrogen atom. The structural representation can be denoted as follows:
CC(C)c1ncc(c(c1)OC)C
InChI=1S/C10H13N/c1-6(2)7-8(11-3)10-5-4-9-7/h4-6H,1-3H3
3-Isopropyl-4-methoxypyridine participates in various chemical reactions typical of pyridine derivatives:
These reactions often require specific conditions such as temperature control and the presence of catalysts to achieve optimal yields.
The mechanism by which 3-Isopropyl-4-methoxypyridine exerts its effects involves:
Research indicates that derivatives of this compound may exhibit significant biological activities, including antimicrobial and anti-inflammatory properties.
3-Isopropyl-4-methoxypyridine finds applications in several fields:
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4